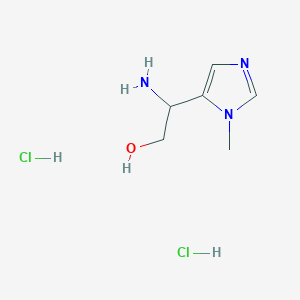
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A study explored a series of novel derivatives related to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, focusing on their antioxidant and anticancer activities. These compounds, bearing additional functional groups, were synthesized and screened for their potential in scavenging free radicals and inhibiting cancer cell growth. Specifically, certain derivatives demonstrated significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Moreover, their anticancer activity was evaluated through MTT assay against human glioblastoma and triple-negative breast cancer cell lines, revealing compounds with notable cytotoxic effects against these cancer cells (Tumosienė et al., 2020).
Electrocatalysis and Conductive Materials
The research into conductive materials and electrocatalysis has also seen the application of this compound related compounds. For instance, derivatives have been incorporated into polymeric structures to enhance electrical conductivity and stability, showcasing their utility in developing high-performance electrochromic devices and materials for energy storage and conversion. These studies highlight the compound's versatility in material science and its potential role in advancing new technologies (Su et al., 2017).
Synthetic Methodologies
In addition to applications in health and material science, this compound has been a focus in synthetic chemistry research, where its complex structure challenges and inspires novel synthetic methodologies. Research has been dedicated to developing efficient, selective synthesis routes for this compound and its derivatives. These studies not only expand the chemical toolbox but also pave the way for the synthesis of structurally related compounds with potential applications in various fields, from pharmaceuticals to new materials (Rebstock et al., 2003).
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18-14-15(9-10-17(18)22-12-5-8-20(22)24)21-19(23)11-13-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHNGHHPSYOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)




![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)



![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)


